molecular formula C14H17NO4 B11555512 4-Methylcyclohexyl 4-nitrobenzoate

4-Methylcyclohexyl 4-nitrobenzoate

Cat. No.: B11555512
M. Wt: 263.29 g/mol
InChI Key: RFGCJYYPTFAWBC-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a 4-methylcyclohexyl group attached to a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has also been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed.

Major Products Formed

    Oxidation: 4-Methylcyclohexyl 4-aminobenzoate.

    Reduction: 4-Methylcyclohexanol and 4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylcyclohexyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, leading to the release of 4-methylcyclohexanol and 4-nitrobenzoic acid. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but with a methyl group instead of a 4-methylcyclohexyl group.

    Ethyl 4-nitrobenzoate: Similar structure but with an ethyl group instead of a 4-methylcyclohexyl group.

    4-Methylcyclohexyl benzoate: Similar structure but without the nitro group.

Uniqueness

4-Methylcyclohexyl 4-nitrobenzoate is unique due to the presence of both a 4-methylcyclohexyl group and a nitro group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-nitrobenzoate

InChI

InChI=1S/C14H17NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h4-7,10,13H,2-3,8-9H2,1H3

InChI Key

RFGCJYYPTFAWBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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